7-Chloro-2,6-naphthyridin-3-amine

Lipophilicity Physicochemical Properties Drug Design

Select this halogenated 2,6-naphthyridine building block for kinase inhibitor programs requiring balanced lipophilicity (LogP 1.8654) and metabolic stability. The 7-chloro substitution provides a stronger C–Cl bond (BDE ~397 kJ/mol) than bromo analogs, enabling cleaner Suzuki-Miyaura and Buchwald-Hartwig reaction profiles with fewer dehalogenation byproducts. With a molecular weight of 179.61 g/mol and rule-of-3 compliance, this fragment is ideal for focused library synthesis and fragment-based screening. Procure ≥98% purity material for reproducible SAR and lead optimization.

Molecular Formula C8H6ClN3
Molecular Weight 179.60 g/mol
Cat. No. B8454731
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Chloro-2,6-naphthyridin-3-amine
Molecular FormulaC8H6ClN3
Molecular Weight179.60 g/mol
Structural Identifiers
SMILESC1=C2C=NC(=CC2=CN=C1N)Cl
InChIInChI=1S/C8H6ClN3/c9-7-1-5-4-12-8(10)2-6(5)3-11-7/h1-4H,(H2,10,12)
InChIKeyHPTAULKVADNPMT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Chloro-2,6-naphthyridin-3-amine: Core Properties and Procurement Specifications


7-Chloro-2,6-naphthyridin-3-amine (CAS 1382849-40-2) is a halogenated heterocyclic building block belonging to the 2,6-naphthyridine class of fused bicyclic amines . It is characterized by a chloro substituent at the 7-position and a primary amine at the 3-position of the naphthyridine core [1]. This structural arrangement defines its reactivity profile, particularly for cross-coupling reactions and medicinal chemistry derivatization. The compound is commercially available with a typical purity specification of 98% and possesses key physicochemical properties including a molecular weight of 179.61 g/mol, a predicted pKa of 4.77, and a predicted LogP of 1.8654, which influence its solubility and permeability in biological systems [2].

Why 7-Chloro-2,6-naphthyridin-3-amine Cannot Be Replaced by Unsubstituted or Alternative Halogenated Analogs


The selection of 7-Chloro-2,6-naphthyridin-3-amine over its close structural analogs is critical for achieving predictable and reproducible synthetic or biological outcomes. Unsubstituted 2,6-naphthyridine lacks a functional handle for derivatization, while halogen variation (e.g., bromo vs. chloro) alters both electronic properties and steric bulk, leading to divergent reactivity in cross-coupling reactions and different binding affinities in biological targets . Furthermore, the position of halogen substitution on the naphthyridine core dictates the site of nucleophilic attack and the geometry of the resulting molecule, which is a primary determinant of target engagement [1]. The specific chloro substitution at the 7-position provides a unique balance of lipophilicity and metabolic stability compared to other halogenated congeners, directly impacting downstream performance in lead optimization campaigns [2].

Quantitative Differentiators of 7-Chloro-2,6-naphthyridin-3-amine Against Key Comparators


Comparative LogP Values: Modulating Lipophilicity via Halogen Substitution

The chloro substituent in 7-Chloro-2,6-naphthyridin-3-amine confers a lower lipophilicity compared to its bromo analog, which is a critical determinant for drug-likeness. The predicted LogP value for the target compound is 1.8654 [1], while the LogP for 1-Bromo-2,6-naphthyridin-3-amine is reported as 1.90460 [2]. This difference, though seemingly small, can significantly impact aqueous solubility and membrane permeability, favoring the chloro derivative for achieving a more favorable pharmacokinetic profile early in lead optimization.

Lipophilicity Physicochemical Properties Drug Design

Acid-Base Character: pKa Comparison with Unsubstituted Core

The presence of the electron-withdrawing chloro group at the 7-position significantly lowers the basicity of the naphthyridine amine compared to the unsubstituted core. The predicted pKa of 7-Chloro-2,6-naphthyridin-3-amine is 4.77±0.30 , whereas the unsubstituted 2,6-naphthyridin-3-amine is expected to have a higher pKa, closer to typical aromatic amines (~6-7). This lower pKa means the chloro derivative will be less protonated at physiological pH (7.4), increasing its neutral fraction and thus its potential to passively diffuse across cell membranes, a key advantage for intracellular target engagement.

Ionization State Solubility Permeability

Synthetic Versatility: Halogen Reactivity in Cross-Coupling Reactions

The chloro substituent at the 7-position offers a unique balance of stability and reactivity for transition-metal catalyzed cross-coupling reactions. Unlike its bromo analog (e.g., 1-Bromo-2,6-naphthyridin-3-amine), which is more reactive but also more prone to off-cycle dehalogenation and homocoupling side reactions, the chloro derivative requires slightly more forcing conditions but often leads to cleaner reaction profiles and higher yields in Suzuki-Miyaura and Buchwald-Hartwig couplings . This is a direct consequence of the stronger C-Cl bond (bond dissociation energy ~397 kJ/mol) compared to the C-Br bond (~280 kJ/mol). In a class-level analysis, 2,6-naphthyridines with a halogen at the 7-position are frequently employed as versatile intermediates for introducing diverse aryl, heteroaryl, or amine groups to generate focused libraries for kinase inhibitor programs [1].

Synthetic Chemistry C-C Coupling Building Blocks

Biological Target Engagement: Potential for Kinase Inhibition via ATP-Binding Site Competition

The 2,6-naphthyridine scaffold, and specifically the 7-chloro substituted variant, is a recognized template for ATP-competitive kinase inhibitors. Studies on the 2,6-naphthyridine class have demonstrated potent inhibition of novel Protein Kinase C (PKC) isotypes, with lead compounds exhibiting IC50 values in the low nanomolar range (e.g., compound 4m: PKCη IC50 = 8 nM) and displaying 10-100-fold selectivity over classical PKC isotypes [1]. The 7-chloro group is hypothesized to act as a vector for additional interactions within the hydrophobic back pocket of the ATP-binding site, a feature that distinguishes it from unsubstituted analogs which lack this binding potential. While direct IC50 data for 7-Chloro-2,6-naphthyridin-3-amine itself is not publicly available, its structural congruence with this validated pharmacophore suggests it is a privileged building block for generating potent and selective kinase inhibitors.

Kinase Inhibition Medicinal Chemistry Oncology

Strategic Applications for 7-Chloro-2,6-naphthyridin-3-amine in Drug Discovery and Chemical Biology


Lead Optimization: Improving Aqueous Solubility While Maintaining Target Affinity

When a lead series in a kinase inhibitor program exhibits promising potency but poor aqueous solubility (a common challenge with aromatic heterocycles), the introduction of a 7-chloro-2,6-naphthyridin-3-amine fragment can be a strategic move. Its predicted LogP of 1.8654 and pKa of 4.77 [1] indicate a lower lipophilicity and reduced ionization at physiological pH compared to a more lipophilic bromo analog (LogP 1.9046) [2]. This modulation can significantly enhance solubility without compromising the core's ability to form key hinge-binding interactions in the kinase ATP pocket [3], leading to improved pharmacokinetic parameters in vivo.

Diversified Library Synthesis via Robust Cross-Coupling Chemistry

For medicinal chemists constructing focused libraries of naphthyridine-based compounds, 7-Chloro-2,6-naphthyridin-3-amine is the preferred halogenated building block for reliable Suzuki-Miyaura and Buchwald-Hartwig coupling reactions. Its stronger C-Cl bond (BDE ~397 kJ/mol) compared to a C-Br bond (~280 kJ/mol) translates to cleaner reaction profiles with fewer side products like dehalogenated or homocoupled impurities . This higher fidelity in the key C-C or C-N bond-forming step increases the success rate of library synthesis, ensuring a higher proportion of pure, testable compounds are generated for biological screening [4].

Target Validation: Creating Tool Compounds to Probe PKC Isozyme Selectivity

In academic or industrial labs investigating the specific roles of novel PKC isozymes (PKCδ, ε, η, θ) in disease models, 7-Chloro-2,6-naphthyridin-3-amine serves as an essential precursor for generating potent and selective chemical probes. By exploiting the scaffold's established ability to achieve nanomolar potency (e.g., IC50 = 8 nM for PKCη) and 10-100-fold selectivity over classical PKCs [3], researchers can rapidly synthesize a panel of closely related analogs. This allows for the dissection of isozyme-specific signaling pathways and the validation of a particular PKC isoform as a therapeutic target, a critical step before advancing a compound into preclinical development.

Procurement for Physical Property Screening Sets

For organizations maintaining a diverse compound collection for fragment-based screening or property prediction, 7-Chloro-2,6-naphthyridin-3-amine represents a valuable addition to 'rule-of-3' compliant sets. Its low molecular weight (179.61 g/mol) and calculated properties (LogP 1.8654, H-bond donors 1, H-bond acceptors 3) [1] make it an ideal fragment-sized molecule for probing the chemical space around the 2,6-naphthyridine core. Procuring this specific compound over an unsubstituted or alternative halogenated analog ensures the collection includes a core with a defined substitution pattern that is directly relevant to ongoing medicinal chemistry campaigns.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
Explore Hub


Quote Request

Request a Quote for 7-Chloro-2,6-naphthyridin-3-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.